3-[4-(4-Methoxybenzenesulfonyl)piperazin-1-YL]-6-(piperidin-1-YL)pyridazine
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Overview
Description
3-[4-(4-Methoxybenzenesulfonyl)piperazin-1-YL]-6-(piperidin-1-YL)pyridazine is a complex organic compound that features a pyridazine ring substituted with piperazine and piperidine moieties
Preparation Methods
The synthesis of 3-[4-(4-Methoxybenzenesulfonyl)piperazin-1-YL]-6-(piperidin-1-YL)pyridazine typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the pyridazine core, followed by the introduction of the piperazine and piperidine groups. Common reagents used in these reactions include sulfonyl chlorides, piperazine, and piperidine, under conditions such as reflux or catalytic hydrogenation. Industrial production methods may involve optimization of these steps to increase yield and purity.
Chemical Reactions Analysis
3-[4-(4-Methoxybenzenesulfonyl)piperazin-1-YL]-6-(piperidin-1-YL)pyridazine can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine or piperidine moieties, using reagents like alkyl halides or sulfonyl chlorides. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
3-[4-(4-Methoxybenzenesulfonyl)piperazin-1-YL]-6-(piperidin-1-YL)pyridazine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or receptor binding.
Industry: It may be used in the production of specialty chemicals or as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of 3-[4-(4-Methoxybenzenesulfonyl)piperazin-1-YL]-6-(piperidin-1-YL)pyridazine involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine and piperidine moieties can mimic natural substrates or ligands, allowing the compound to bind to and modulate the activity of these targets. This interaction can lead to changes in cellular signaling pathways, ultimately resulting in the compound’s observed effects.
Comparison with Similar Compounds
Similar compounds to 3-[4-(4-Methoxybenzenesulfonyl)piperazin-1-YL]-6-(piperidin-1-YL)pyridazine include other pyridazine derivatives with piperazine or piperidine substitutions. These compounds may share similar chemical properties and biological activities but can differ in their specific interactions with molecular targets. The uniqueness of this compound lies in its specific substitution pattern, which can confer distinct pharmacological properties.
Properties
Molecular Formula |
C20H27N5O3S |
---|---|
Molecular Weight |
417.5 g/mol |
IUPAC Name |
3-[4-(4-methoxyphenyl)sulfonylpiperazin-1-yl]-6-piperidin-1-ylpyridazine |
InChI |
InChI=1S/C20H27N5O3S/c1-28-17-5-7-18(8-6-17)29(26,27)25-15-13-24(14-16-25)20-10-9-19(21-22-20)23-11-3-2-4-12-23/h5-10H,2-4,11-16H2,1H3 |
InChI Key |
YNGOGQYCOVTIFV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=NN=C(C=C3)N4CCCCC4 |
Origin of Product |
United States |
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